molecular formula C16H15ClN2 B13759708 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride CAS No. 6341-41-9

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride

Cat. No.: B13759708
CAS No.: 6341-41-9
M. Wt: 270.75 g/mol
InChI Key: DGGHLPNZPUWELX-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride is an organic compound with the empirical formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is a hydrazine derivative, characterized by the presence of both naphthalene and phenyl groups attached to the hydrazine moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride typically involves the reaction of naphthylamine with phenylhydrazine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazine derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride is unique due to its dual aromatic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its analogs, making it a valuable compound in research and industrial applications .

Properties

CAS No.

6341-41-9

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

1-naphthalen-1-yl-1-phenylhydrazine;hydrochloride

InChI

InChI=1S/C16H14N2.ClH/c17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16;/h1-12H,17H2;1H

InChI Key

DGGHLPNZPUWELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N.Cl

Origin of Product

United States

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